molecular formula C4H7ClMg B1588493 1-Methyl-2-propenylmagnesium chloride CAS No. 21969-32-4

1-Methyl-2-propenylmagnesium chloride

Cat. No.: B1588493
CAS No.: 21969-32-4
M. Wt: 114.86 g/mol
InChI Key: XQAMFOKVRXJOGD-UHFFFAOYSA-M
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Description

1-Methyl-2-propenylmagnesium chloride is an organometallic compound with the chemical formula C4H7ClMg. It is a colorless or light yellow liquid that decomposes at room temperature, emitting a pungent odor . This compound is primarily used as a reagent in organic synthesis, particularly as a Grignard reagent. Grignard reagents are crucial in organic chemistry for forming carbon-carbon bonds, enabling the synthesis of various organic compounds such as alcohols, ethers, ketones, acids, and esters .

Preparation Methods

1-Methyl-2-propenylmagnesium chloride is typically prepared by reacting 1-methyl-2-propenyl chloride with magnesium powder in an anhydrous solvent, such as dry ether . The reaction is usually conducted in an ice-water bath to prevent side reactions. The general reaction scheme is as follows:

1-Methyl-2-propenyl chloride+Magnesium1-Methyl-2-propenylmagnesium chloride\text{1-Methyl-2-propenyl chloride} + \text{Magnesium} \rightarrow \text{this compound} 1-Methyl-2-propenyl chloride+Magnesium→1-Methyl-2-propenylmagnesium chloride

After the reaction, the compound must be stored in a dry environment to avoid contact with water or humid air, as it reacts violently with water .

Chemical Reactions Analysis

1-Methyl-2-propenylmagnesium chloride undergoes various types of reactions, primarily due to its nature as a Grignard reagent. Some of the key reactions include:

Common reagents used in these reactions include aldehydes, ketones, and 2-mercaptopyrimidine. The major products formed are homoallylic alcohols and pyrimidinethione derivatives .

Scientific Research Applications

1-Methyl-2-propenylmagnesium chloride is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:

Mechanism of Action

As a Grignard reagent, 1-Methyl-2-propenylmagnesium chloride acts by forming a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon, followed by protonation to yield the final product.

Properties

IUPAC Name

magnesium;but-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMFOKVRXJOGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402180
Record name 1-Methyl-2-propenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21969-32-4
Record name 1-Methyl-2-propenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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